4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212015
InChI: InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C13H15BrClNO3
Molecular Weight: 348.62 g/mol

4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine

CAS No.:

Cat. No.: VC17212015

Molecular Formula: C13H15BrClNO3

Molecular Weight: 348.62 g/mol

* For research use only. Not for human or veterinary use.

4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine -

Specification

Molecular Formula C13H15BrClNO3
Molecular Weight 348.62 g/mol
IUPAC Name tert-butyl 8-bromo-6-chloro-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Standard InChI InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3
Standard InChI Key QYEBJXKAUCGPGN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The benzoxazine scaffold consists of a benzene ring fused to a 1,4-oxazine ring, with the 2,3-dihydro designation indicating partial saturation of the oxazine moiety. Key substituents include:

  • Boc group (tert-butoxycarbonyl): Positioned at the nitrogen atom (N-4), this protective group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic modifications .

  • Halogen atoms: Bromine at position 8 and chlorine at position 6 introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₅BrClNO₃
Molecular Weight364.62 g/mol
SMILES NotationClC1=C(C=C2C(=C1)Br)N(C(OC(C)(C)C)=O)CO2
Topological Polar Surface Area45.7 Ų
LogP (Octanol-Water)3.24 (predicted)

The Boc group’s presence is critical for modulating the compound’s pharmacokinetic properties, as evidenced by its role in improving blood-brain barrier permeability in related analogs .

Synthetic Methodologies

Core Benzoxazine Synthesis

The benzoxazine core is typically synthesized via cyclization reactions. A representative route involves:

  • Condensation of 2-aminophenol derivatives with α-haloketones or α-haloaldehydes under basic conditions . For example, reaction of 2-amino-4-bromo-6-chlorophenol with 2-chloroethyl bromide yields the dihydrobenzoxazine intermediate.

  • Boc Protection: The free amine at position 4 is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, DMF, 80°C, 12 h78%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT92%

Halogenation Strategies

The bromine and chlorine substituents are introduced either during the initial cyclization step via halogenated precursors or through post-functionalization. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) is common for late-stage halogenation .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the Boc group; limited solubility in water (predicted logS = -4.2) .

  • Stability: Stable under inert atmospheres but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.85–4.20 (m, 4H, OCH₂ and NCH₂), 6.70–7.10 (m, 2H, aromatic H) .

  • ¹³C NMR: δ 28.4 (Boc CH₃), 80.2 (Boc C), 115–140 (aromatic C), 154.5 (C=O) .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Benzoxazine derivatives exhibit diverse biological activities:

  • Hypoxia-Selective Cytotoxicity: Analogous compounds inhibit hypoxia-inducible factor (HIF-1α) and VEGF in cancer cells, suggesting potential antitumor applications .

  • CNS Drug Candidates: The Boc group enhances lipophilicity, enabling penetration of the blood-brain barrier for neurological targets .

Table 3: Biological Activity of Related Compounds

CompoundIC₅₀ (Hypoxic Cells)Target
2H-Benzo[b] oxazine-1087 μMHIF-1α, VEGF
6-Bromo analog10 μMHypoxic gene suppression

Materials Science

The electron-withdrawing halogens and rigid benzoxazine core make this compound a candidate for:

  • Polymer precursors: Thermal curing of benzoxazines yields high-performance resins .

  • Luminescent materials: Halogenated aromatics enhance phosphorescence in OLED applications .

Future Directions and Challenges

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzoxazines for therapeutic use.

  • Green Chemistry Approaches: Replacing halogenated reagents with electrochemical or photocatalytic methods .

Biological Screening

Prioritize in vivo studies to evaluate pharmacokinetics and toxicity, particularly for oncology and CNS indications.

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